molecular formula C5H5N3S B3050988 2-(Aminomethyl)thiazole-4-carbonitrile CAS No. 302341-70-4

2-(Aminomethyl)thiazole-4-carbonitrile

Cat. No. B3050988
Key on ui cas rn: 302341-70-4
M. Wt: 139.18 g/mol
InChI Key: TVPJJKGFBGKYGU-UHFFFAOYSA-N
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Patent
US07019019B2

Procedure details

To a magnetically stirred solution of 2-azidomethyl-thiazole-4-carbonitrile (1.3 g, 7.8 mmol) in a mixture of THF (40 mL) and water (4 mL) was added triphenylphosphine (3.10 g, 11.8 mmol) portionwise with ice-bath cooling. After the addition was complete, the mixture was stirred for an additional 18 h at room temperature and extracted with 3% hydrochloric acid (10 mL). The resultant aqueous solution was extracted with ether, basified to pH=12 with 3N NaOH, extracted into ethyl acetate (3×), and the combined organic layers were washed with 100 mL of brine, dried with anhydrous magnesium sulfate and concentrated in vacuo to yield 1.0 g (91%) of the title compound as an oil which was used in next step with out further purification.
Name
2-azidomethyl-thiazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]#[N:11])[N:9]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O>[NH2:1][CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]#[N:11])[N:9]=1

Inputs

Step One
Name
2-azidomethyl-thiazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1SC=C(N1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with 3% hydrochloric acid (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1SC=C(N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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